molecular formula C14H13Cl2N3 B1517429 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 778574-06-4

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1517429
M. Wt: 294.2 g/mol
InChI Key: VYVJHDWZXQWAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It is used for research purposes and can be shipped from various locations worldwide . The molecular formula of this compound is C14H13Cl2N3 .


Synthesis Analysis

The synthesis of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves the reaction of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride .


Molecular Structure Analysis

The molecular weight of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is 294.18 . The InChI code for this compound is 1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 .


Chemical Reactions Analysis

This compound can be used to prepare other compounds. For example, it can be used to prepare a compound that is a PARP inhibitor .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antifolate Activity

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been investigated for its role in the synthesis of antifolate compounds. These compounds are significant in inhibiting dihydrofolate reductase from various sources, including Pneumocystis carinii and Toxoplasma gondii, which are critical in treating opportunistic infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).

Antimalarial and Antibacterial Effects

Research has also explored the use of derivatives of this compound for antimalarial and antibacterial applications. Specific derivatives have shown effectiveness orally against Plasmodium berghei in mice and displayed in vitro activity against various bacterial strains, indicating potential as an antimalarial and antibacterial agent (Elslager et al., 1972).

Antithrombotic Applications

A derivative, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This suggests potential applications in treating thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Antitumor Activity

This compound has also been used in the synthesis of antitumor agents. Specifically, its role in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, indicates its potential in cancer therapy (Grivsky et al., 1980).

Synthesis of Bicyclic 6-6 Systems

The compound is also crucial in the synthesis of bicyclic 6-6 systems like pyrido[4,3-d]pyrimidines, which have diverse biological applications. The review of these compounds’ synthetic methodologies and biological applications further highlights their significance in medicinal chemistry (Elattar & Mert, 2016).

Antihypertensive and Anti-ulcer Activities

Research has also been conducted on the synthesis of derivatives for antihypertensive and anti-ulcer activities. Studies have shown promising results, indicating potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, and H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVJHDWZXQWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653341
Record name 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

778574-06-4
Record name 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Jiang, HJ Wang, YH Jin, Q Zhang… - Journal of medicinal …, 2016 - ACS Publications
Heat shock protein 90 (Hsp90) is a potential target for oncology therapeutics. Some inhibitors have shown antitumor effects in clinical trials, spurring the discovery of small molecule …
Number of citations: 37 pubs.acs.org
Z Wang, PP Sharma, B Rathi, M Xie… - Journal of Medicinal …, 2023 - ACS Publications
In the current landscape of antiretroviral options, there remains an urgent need for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles and …
Number of citations: 4 pubs.acs.org
HP Sun, JM Jia, F Jiang, XL Xu, F Liu, XK Guo… - European journal of …, 2014 - Elsevier
Rapid Overlay of Chemical Structures (ROCS), which can rapidly identify potentially active compounds by shape comparison, is recognized as a powerful virtual screening tool. By …
Number of citations: 37 www.sciencedirect.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 179 pubs.acs.org
Y Qi, K Wang, B Long, H Yue, Y Wu, D Yang… - European Journal of …, 2023 - Elsevier
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic …
Number of citations: 2 www.sciencedirect.com
Y Fang, L Xiong, J Hu, S Zhang, S Xie, L Tu, Y Wan… - Bioorganic …, 2019 - Elsevier
A novel series of fused pyrimidine derivatives were designed, synthesized and evaluated as GPR119 agonists. Among them, cyclohexene fused compounds (tetrahydroquinazolines) …
Number of citations: 8 www.sciencedirect.com
MFT Koehler, P Bergeron, E Blackwood… - Journal of medicinal …, 2012 - ACS Publications
Selective inhibitors of mammalian target of rapamycin (mTOR) kinase based upon saturated heterocycles fused to a pyrimidine core were designed and synthesized. Each series …
Number of citations: 27 pubs.acs.org

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